molecular formula C12H15FN4 B6589784 N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine CAS No. 2036926-54-0

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine

Cat. No.: B6589784
CAS No.: 2036926-54-0
M. Wt: 234.3
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Description

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine typically involves the reaction of 6-fluoroquinazoline with 2-methylpropane-1,2-diamine under specific conditions. One common method includes the use of a base-catalyzed nucleophilic aromatic substitution (S_NAr) reaction. In this process, 4-chloroquinazoline is reacted with 2-[4-(trifluoromethoxy)phenyl]ethylamine in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer cells, these compounds can inhibit tyrosine kinases, which are essential for cell proliferation and survival .

Comparison with Similar Compounds

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

2036926-54-0

Molecular Formula

C12H15FN4

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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